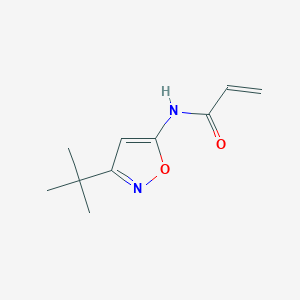![molecular formula C16H20N2O3 B7556797 2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid](/img/structure/B7556797.png)
2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid, also known as tryptophan methyl ester, is an amino acid derivative that has been the subject of numerous scientific studies. It is a derivative of tryptophan, an essential amino acid that is important in protein synthesis and neurotransmitter production. The compound has been studied for its potential use in various scientific applications, including as a precursor for the synthesis of peptides and as a tool for investigating the mechanisms of protein synthesis.
Wirkmechanismus
The mechanism of action of 2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid is not fully understood. However, it is believed to act as a precursor for the synthesis of various peptides, including neuropeptides and opioid peptides. Additionally, the compound may play a role in the regulation of protein synthesis through its interaction with 2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid are not well characterized. However, it is believed to play a role in the synthesis of various peptides, which may have a range of physiological effects. Additionally, the compound may play a role in the regulation of protein synthesis, which is important for numerous cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid in lab experiments is its potential as a precursor for the synthesis of various peptides. Additionally, the compound may be useful for investigating the mechanisms of protein synthesis and the role of 2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid in this process. However, limitations of using the compound include its potential toxicity and the need for specialized equipment and techniques for its synthesis and purification.
Zukünftige Richtungen
There are numerous future directions for research on 2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid. One potential area of research is the development of new techniques for the synthesis and purification of the compound. Additionally, the compound may be useful for investigating the role of 2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid in protein synthesis and for the synthesis of new peptides with potential therapeutic applications. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
Synthesemethoden
The synthesis of 2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid involves the reaction of 2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid methyl ester with acetic anhydride in the presence of a catalyst. The resulting compound is then purified through a series of chromatographic techniques to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid has been used in numerous scientific studies, particularly in the field of peptide synthesis. It has been used as a precursor for the synthesis of various peptides, including neuropeptides and opioid peptides. Additionally, the compound has been used as a tool for investigating the mechanisms of protein synthesis and the role of 2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid in this process.
Eigenschaften
IUPAC Name |
2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-3-6-14(16(20)21)18-15(19)9-12-10(2)17-13-8-5-4-7-11(12)13/h4-5,7-8,14,17H,3,6,9H2,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFPLIWGWBJWGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)CC1=C(NC2=CC=CC=C21)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]-4-methoxy-N-methylbenzamide](/img/structure/B7556738.png)
![3-[(Oxan-4-ylamino)methyl]benzonitrile](/img/structure/B7556740.png)
![7-(Diphenylphosphinothioylmethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B7556741.png)

![1-[2-Aminoethylsulfamoyl(methyl)amino]butane](/img/structure/B7556757.png)

![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid](/img/structure/B7556790.png)
![2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid](/img/structure/B7556804.png)
![2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid](/img/structure/B7556808.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-3-phenylcyclobutan-1-amine](/img/structure/B7556813.png)
![2-[(3-Methylsulfonylphenoxy)methyl]benzonitrile](/img/structure/B7556815.png)
![N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B7556820.png)